9-Acetylanthracene

Catalog No.
S749593
CAS No.
784-04-3
M.F
C16H12O
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Acetylanthracene

CAS Number

784-04-3

Product Name

9-Acetylanthracene

IUPAC Name

1-anthracen-9-ylethanone

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3

InChI Key

NXXNVJDXUHMAHU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Synonyms

1-(9-Anthracenyl)ethanone; 9-Anthryl Methyl Ketone; NSC 1143; NSC 13246; 1-(Anthracen-9-yl)ethanone

Canonical SMILES

CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Organic Synthesis

9-Acetylanthracene finds application in organic synthesis as a starting material for the preparation of various complex molecules. Its reactive ketone group allows for further functionalization through various reactions such as aldol condensations, Friedel-Crafts reactions, and Knoevenagel condensations. These reactions can lead to the synthesis of diverse molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

9-Acetylanthracene is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of anthracene, characterized by the presence of an acetyl group at the 9-position of the anthracene structure. This compound appears as a yellow crystalline solid and is known for its photochemical properties, making it significant in various chemical applications and research.

9-Acetylanthracene can be irritating to the skin and eyes. Safety data sheets (SDS) should be consulted before handling this compound, and appropriate personal protective equipment should be worn [].

Of 9-ω-Bromoacetylanthracene. I" class="citation ml-xs inline" data-state="closed" href="https://academic.oup.com/bcsj/article/47/2/358/7353071" rel="nofollow noopener" target="_blank"> . These reactions are significant for studies in photochemistry and materials science.
  • Hydrogenation: In the presence of catalysts such as palladium on carbon, 9-acetylanthracene can be hydrogenated to yield 9,10-dihydro derivatives, which can further react under different conditions .
  • The synthesis of 9-acetylanthracene can be achieved through various methods:

    • Acetylation of Anthracene: The most common method involves the acetylation of anthracene using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
    • Alternative Synthetic Routes: Other methods include using brominated intermediates or employing different acylating agents that can introduce the acetyl group at the desired position on the anthracene ring .
    • Organic Syntheses Protocols: Detailed procedures are available that outline step-by-step synthesis involving purification techniques such as recrystallization from suitable solvents .

    9-Acetylanthracene has several applications across different fields:

    • Organic Photovoltaics: Due to its photochemical properties, it is explored as a material in organic solar cells.
    • Fluorescent Dyes: Its fluorescent characteristics make it suitable for use in dye applications and as a probe in fluorescence microscopy.
    • Chemical Intermediates: It serves as an important intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.

    Studies on the interactions of 9-acetylanthracene with various substrates have revealed its potential reactivity patterns. For instance, its ability to form complexes with transition metals has been investigated, which could lead to applications in catalysis or material sciences. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects.

    Several compounds share structural similarities with 9-acetylanthracene, including:

    • Anthracene: The parent compound without any substituents; it serves as a baseline for understanding the effects of acetylation.
    • 1-Acetylanthracene: Similar structure but with the acetyl group at the 1-position; this compound exhibits different reactivity and properties compared to 9-acetylanthracene.
    • Phenanthrene: A polycyclic aromatic hydrocarbon that shares some chemical properties but differs in structure and reactivity due to its fused ring system.

    Comparison Table

    CompoundStructure TypeUnique Features
    9-AcetylanthraceneAcetylated AnthraceneExhibits unique photochemical behavior
    AnthracenePolycyclic AromaticBase structure for many derivatives
    1-AcetylanthraceneAcetylated AnthraceneDifferent position of acetyl group affects reactivity
    PhenanthrenePolycyclic AromaticDifferent fused ring structure affecting properties

    XLogP3

    4.2

    LogP

    3.6 (LogP)

    Other CAS

    784-04-3

    Wikipedia

    9-Acetylanthracene

    Dates

    Modify: 2023-08-15

    Explore Compound Types